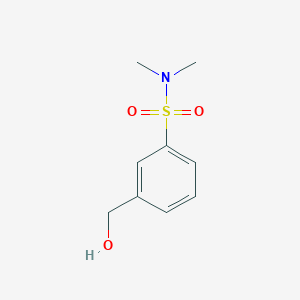

3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide

CAS No.: 951625-83-5

Cat. No.: VC5760328

Molecular Formula: C9H13NO3S

Molecular Weight: 215.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951625-83-5 |

|---|---|

| Molecular Formula | C9H13NO3S |

| Molecular Weight | 215.27 |

| IUPAC Name | 3-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C9H13NO3S/c1-10(2)14(12,13)9-5-3-4-8(6-9)7-11/h3-6,11H,7H2,1-2H3 |

| Standard InChI Key | VJVFASBMKPZPPQ-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)C1=CC=CC(=C1)CO |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 3-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide, reflects its substitution pattern: a benzene ring with a sulfonamide group at position 1, a hydroxymethyl group at position 3, and dimethylamine substituents on the sulfonamide nitrogen . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₃S |

| Molecular Weight | 215.27 g/mol |

| SMILES | CN(C)S(=O)(=O)C1=CC=CC(=C1)CO |

| InChI Key | VJVFASBMKPZPPQ-UHFFFAOYSA-N |

| PubChem CID | 43558757 |

| CAS Registry | 951625-83-5 |

The hydroxymethyl group (-CH₂OH) introduces polarity, enhancing solubility in polar solvents, while the dimethylsulfonamide moiety contributes to steric and electronic effects critical for molecular interactions .

Synthesis and Industrial Production

General Sulfonamide Synthesis

The patent US20030236437A1 outlines a high-yield method for synthesizing sulfonamides via reaction of anilines with sulfonating agents (e.g., sulfonyl chlorides) in the presence of catalysts like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) . For 3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide, the proposed pathway involves:

-

Sulfonation: Reacting 3-(hydroxymethyl)aniline with methanesulfonyl chloride.

-

Dimethylation: Introducing dimethylamine to the sulfonamide intermediate.

Reaction conditions typically involve temperatures of 120–160°C for 3–7 hours, with catalytic DMF (0.001–0.05 equiv.) to suppress byproducts like bis-sulfonamides .

Optimization and Scalability

Industrial-scale production (e.g., by American Elements) employs:

-

Solvents: Toluene or xylene for high-temperature stability .

-

Purification: Aqueous workup and recrystallization to achieve >99% purity .

-

Packaging: Bulk quantities in 25 kg pails or 1-ton super sacks under argon for hygroscopic materials .

Applications in Life Sciences

Antimicrobial Research

Sulfonamides are historically significant as antibiotics, and this compound’s structure aligns with derivatives showing Gram-positive bacterial inhibition. The hydroxymethyl group may enhance membrane permeability, while the sulfonamide moiety disrupts folate biosynthesis.

Material Science Applications

As a precursor for polymeric sulfonamides, it contributes to membranes with high proton conductivity for fuel cells . The hydroxymethyl group facilitates cross-linking in polymer matrices .

| Precautionary Code | Guidance |

|---|---|

| P261 | Avoid inhalation of dust. |

| P264 | Wash hands after handling. |

| P305+P351+P338 | Rinse eyes with water if exposed. |

Personal protective equipment (PPE) including gloves and goggles is mandatory during handling .

Comparative Analysis with Analogous Sulfonamides

Structural Modifications and Bioactivity

Compared to sulfamethoxazole (a classic sulfonamide antibiotic):

-

3-(Hydroxymethyl) substitution: Increases hydrophilicity, potentially improving solubility and reducing renal toxicity.

-

N,N-Dimethylation: Enhances metabolic stability by resisting oxidative dealkylation.

Industrial Relevance

Unlike simpler sulfonamides, this compound’s synthesis avoids costly palladium catalysts, relying on scalable thermal methods . American Elements offers it at $450–$600/kg in research quantities, competitive with niche sulfonamides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume